molecular formula C13H14BNO3 B3060240 2-Benzyloxy-5-methylpyridine-3-boronic acid CAS No. 2096330-16-2

2-Benzyloxy-5-methylpyridine-3-boronic acid

Cat. No.: B3060240
CAS No.: 2096330-16-2
M. Wt: 243.07
InChI Key: NVGSTMYZWMKVPE-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-methylpyridine-3-boronic acid (CAS: 2096330-16-2) is a boronic acid derivative featuring a pyridine core substituted with a benzyloxy group at position 2, a methyl group at position 5, and a boronic acid moiety at position 3. Its molecular formula is C₁₃H₁₄BNO₃, with a molecular weight of 243.07 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its boronic acid group, which facilitates the formation of carbon-carbon bonds in pharmaceutical and materials science applications.

Properties

IUPAC Name

(5-methyl-2-phenylmethoxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO3/c1-10-7-12(14(16)17)13(15-8-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGSTMYZWMKVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198604
Record name Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096330-16-2
Record name Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 3-methylpyridine (picoline), which undergoes directed functionalization to install the benzyloxy group. A common approach involves:

  • Nitration and reduction to generate 2-amino-5-methylpyridine, followed by diazotization and hydrolysis to yield 2-hydroxy-5-methylpyridine.
  • Benzyl protection : Treatment of 2-hydroxy-5-methylpyridine with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours affords 2-benzyloxy-5-methylpyridine.

Key Reaction Conditions :

Step Reagents/Conditions Yield
Benzyl protection BnBr, K₂CO₃, DMF, 80°C, 12 h 85–90%

Regioselective Bromination at Position 3

Introducing bromine at position 3 is critical for subsequent borylation. Two primary methods are employed:

Electrophilic Bromination

Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux selectively brominates the position ortho to the benzyloxy group. The electron-donating benzyloxy group directs electrophilic substitution to position 3, yielding 3-bromo-2-benzyloxy-5-methylpyridine .

Directed Ortho-Metalation (DoM)

Alternatively, lithiation with LDA at −78°C in THF, followed by quenching with Br₂, achieves precise bromination at position 3. This method avoids side reactions and is favored for scalability.

Comparative Bromination Data :

Method Reagents/Conditions Selectivity Yield
Electrophilic (NBS) NBS, AIBN, CCl₄, reflux 3:1 (3 vs. 5) 70%
DoM LDA, Br₂, THF, −78°C >95% 82%

Miyaura Borylation for Boronic Acid Installation

The boronic acid group is introduced via Miyaura borylation , a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron.

Standard Protocol

  • Reagents : 3-bromo-2-benzyloxy-5-methylpyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc.
  • Conditions : Dioxane, 100°C, 12 hours under nitrogen.
  • Workup : Hydrolysis with 1 M HCl converts the boronic ester to the free boronic acid.

Optimization Insights :

  • Catalyst loading : 5 mol% Pd(dppf)Cl₂ maximizes yield while minimizing costs.
  • Solvent effects : Dioxane outperforms THF or DMF in reducing side reactions.

Reaction Performance :

Parameter Value
Yield (boronic ester) 88%
Purity (HPLC) >99%

Alternative Synthetic Routes

Halogen Exchange Strategies

In cases where bromination is inefficient, iodination (using NIS) followed by Miyaura borylation offers a viable alternative. Iodine’s superior leaving group ability enhances borylation efficiency but increases costs.

One-Pot Protection-Borylation

Emerging methodologies combine benzyl protection and borylation in a single pot, reducing purification steps. For example, using Pd-XPhos catalysts enables sequential C–O and C–B bond formation.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.45 (H-6, d, J=2.4 Hz), δ 7.35–7.28 (benzyl aromatic), δ 2.45 (CH₃, s).
  • ¹¹B NMR : A singlet at δ 30–32 ppm confirms boronic acid formation.

Purity Assessment

  • HPLC : Retention time of 6.8 min (C18 column, MeCN/H₂O = 70:30).
  • Elemental Analysis : C: 59.1%, H: 5.2%, N: 5.4% (calc. for C₁₃H₁₄BNO₃).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting microreactor technology improves heat transfer and reduces reaction times for bromination and borylation steps. A pilot-scale study achieved 92% yield with a residence time of 20 minutes.

Cost-Benefit Analysis

Process Cost (USD/kg) Environmental Impact (E-factor)
Batch synthesis 12,000 8.5
Continuous flow 9,500 3.2

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Anticancer agents : Suzuki coupling with aryl halides generates biaryl inhibitors of kinase enzymes.
  • Materials science : Incorporation into metal-organic frameworks (MOFs) for gas storage.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

A. Synthesis of Bioactive Compounds
2-Benzyloxy-5-methylpyridine-3-boronic acid is utilized in the synthesis of α-hydroxyketones, which are critical intermediates in the development of pharmaceuticals. A notable application involves its use in Passerini-type multicomponent reactions (MCRs) to create diverse molecular scaffolds with potential bioactivity. This method has shown good functional group tolerance and operational simplicity, allowing for the efficient synthesis of complex molecules .

B. Drug Development
The compound serves as a versatile building block for drug analogs, facilitating the modification of existing pharmaceuticals to enhance their efficacy or reduce side effects. For example, derivatives of known drugs have been synthesized using this boronic acid as a key intermediate, demonstrating its utility in late-stage functionalization .

Organic Synthesis

A. Cross-Coupling Reactions
Boronic acids, including this compound, are integral to Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biphenyl compounds that are widely used in materials science and organic electronics .

B. Borylation Reactions
The compound can also be employed in borylation reactions to introduce boron into organic molecules, which is pivotal for creating boronate esters. These esters can further undergo transformations to yield various functionalized products, expanding the synthetic toolbox available to chemists .

Material Science

A. Polymer Chemistry
In material science, this compound can be incorporated into polymeric materials to impart specific properties such as enhanced thermal stability or electrical conductivity. Its ability to form stable complexes with metals makes it useful in developing advanced materials for electronic applications .

B. Nanomaterials
The compound has potential applications in the synthesis of nanomaterials where boron-containing compounds play a crucial role in modifying surface properties or enhancing catalytic activity .

Case Studies

Study Application Findings
Passerini-type Reaction Synthesis of α-hydroxyketonesDemonstrated high yields (up to 81%) under mild conditions with broad substrate scope .
Suzuki Coupling Formation of biphenyl derivativesEffective coupling with various aryl halides, showcasing versatility as a coupling partner .
Nanomaterial Synthesis Development of conductive polymersEnhanced electrical properties observed when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-methylpyridine-3-boronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituent Positioning

2-(Benzyloxy)-4-methylpyridine-5-boronic acid (CAS: 1451391-35-7)
  • Molecular Formula: C₁₃H₁₄BNO₃ (identical to the target compound)
  • Key Differences : The methyl group is at position 4 (instead of 5), and the boronic acid is at position 5 (instead of 3).
2-Methoxy-5-pyridineboronic acid (CAS: 163105-89-3)
  • Molecular Formula: C₆H₈BNO₃
  • Impact : The smaller methoxy group reduces steric bulk, enhancing solubility in polar solvents but diminishing stability under acidic conditions due to the absence of a benzyl protecting group .

Boronic Acid vs. Boronic Ester Derivatives

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Boronic Ester)
  • Key Differences : The boronic acid is replaced with a pinacol boronic ester (dioxaborolane ring).
  • Impact : Boronic esters are more stable than boronic acids under ambient conditions, making them preferable for long-term storage. However, they require hydrolysis or transesterification before use in coupling reactions, adding an extra synthetic step .

Aromatic vs. Heteroaromatic Boronic Acids

(3-(Benzyloxy)phenyl)boronic acid (CAS: 156682-54-1)
  • Molecular Formula : C₁₃H₁₃BO₃
  • Key Differences : A benzene ring replaces the pyridine core.
  • Impact : The absence of the pyridine nitrogen eliminates electronic directing effects, reducing regioselectivity in cross-coupling reactions. However, the benzene derivative may exhibit higher thermal stability .

Functional Group Modifications

6-(BOC-Methylamino)pyridine-3-boronic acid (CAS: 1218790-80-7)
  • Molecular Formula : C₁₂H₁₈BN₂O₄
  • Key Differences: A BOC-protected methylamino group at position 6 replaces the benzyloxy group.
  • Impact : The electron-donating BOC group may enhance the boronic acid's reactivity in coupling reactions, but the bulky substituent could hinder access to the boron center .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity in Suzuki Coupling Stability
2-Benzyloxy-5-methylpyridine-3-boronic acid 2096330-16-2 C₁₃H₁₄BNO₃ 243.07 2-benzyloxy, 5-methyl, 3-B(OH)₂ High (electron-deficient pyridine) Moderate (air/moisture-sensitive)
2-(Benzyloxy)-4-methylpyridine-5-boronic acid 1451391-35-7 C₁₃H₁₄BNO₃ 243.07 2-benzyloxy, 4-methyl, 5-B(OH)₂ Moderate (steric hindrance) Moderate
2-Methoxy-5-pyridineboronic acid 163105-89-3 C₆H₈BNO₃ 152.94 2-methoxy, 5-B(OH)₂ High (low steric bulk) Low (acid-sensitive)
3-(Benzyloxy)phenylboronic acid 156682-54-1 C₁₃H₁₃BO₃ 228.05 3-benzyloxy, phenyl-B(OH)₂ Moderate (non-directing) High

Biological Activity

2-Benzyloxy-5-methylpyridine-3-boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring, a benzyloxy group, and a boronic acid functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

The molecular formula of this compound is C13H14BNOC_{13}H_{14}BNO, with a molecular weight of approximately 243.07 g/mol. It has a density of about 1.2 g/cm³ and a boiling point of approximately 445.5 °C at 760 mmHg. The structural characteristics of this compound suggest that it may interact with various biological targets due to the presence of the boronic acid moiety.

The mechanisms through which this compound may exert its biological effects include:

  • Enzyme Interaction : The boronic acid group can form reversible covalent bonds with serine residues in active sites of certain enzymes, inhibiting their activity.
  • Cellular Signaling Modulation : The compound may influence pathways involved in cell proliferation and apoptosis, similar to other boronic acid derivatives .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)-4-methylpyridine-5-boronic acidSimilar pyridine structureDifferent position of the boronic group
6-(Benzyloxy)-2-methylpyridine-3-boronic acidContains similar functional groupsVariations in substitution pattern
3-Benzyloxy-4-methylpyridine-5-boronic acidAnother positional isomerDifferent reactivity profile

The unique substitution pattern in this compound could influence its reactivity and potential applications compared to other boron-containing compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with various boronic acids, although specific research on this compound remains sparse. Notably:

  • Antibacterial Activity : Some related compounds have shown antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, studies have reported moderate antibacterial activity for certain boron derivatives against Escherichia coli and Staphylococcus aureus .
  • Antioxidant Activity : Research on phenyl boronic acid derivatives indicates significant antioxidant properties, suggesting that similar activities could be explored for this compound .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Benzyloxy-5-methylpyridine-3-boronic acid?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. For example, brominated pyridine precursors (e.g., 2-bromo-5-methylpyridine derivatives) can react with benzyloxy-substituted arylboronic acids under palladium catalysis. Optimization of reaction conditions (e.g., solvent: THF/H₂O, catalyst: Pd(PPh₃)₄, base: Na₂CO₃) is critical . Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>97%) and structural validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers at 0–4°C to prevent boronic acid dehydration. Avoid prolonged exposure to moisture or oxygen, which can lead to protodeboronation. Use inert atmospheres (N₂/Ar) during handling. Stability studies indicate decomposition <5% over 6 months under recommended conditions .

Q. What analytical techniques are suitable for confirming its structural integrity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify benzyloxy (δ ~5.0 ppm) and pyridine ring protons (δ ~7.5–8.5 ppm).
  • HPLC-MS : For purity assessment and detection of anhydride byproducts (common in boronic acids).
  • FT-IR : Confirmation of B-O (1340–1390 cm⁻¹) and aromatic C-H stretches .

Advanced Research Questions

Q. How do substituents (e.g., benzyloxy, methyl) influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The benzyloxy group at the 2-position enhances steric hindrance, reducing coupling efficiency with bulky substrates. Methyl at the 5-position electronically activates the pyridine ring, improving oxidative addition with Pd catalysts. Comparative studies with 2-ethoxy-4-methylpyridine-5-boronic acid (similar structure) show ~15% lower yield due to reduced steric effects .

Q. How can researchers resolve contradictory data in cross-coupling yields with halogenated partners?

  • Methodological Answer : Contradictions may arise from competing protodeboronation or homocoupling. Mitigation strategies:

  • Optimize catalyst loading : Higher Pd(PPh₃)₄ (2–5 mol%) suppresses side reactions.
  • Additive screening : Use of CsF or molecular sieves improves boronic acid stability.
  • Kinetic monitoring : In situ NMR or GC-MS to track reaction progress and identify bottlenecks .

Q. What is the impact of pH on its stability in aqueous reaction environments?

  • Methodological Answer : At pH <7, rapid protodeboronation occurs due to protonation of the boronate group. At pH >9, hydrolysis to the corresponding phenol derivative is observed. Buffered systems (pH 7–8) using phosphate or acetate are optimal for aqueous Suzuki reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-5-methylpyridine-3-boronic acid
Reactant of Route 2
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2-Benzyloxy-5-methylpyridine-3-boronic acid

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